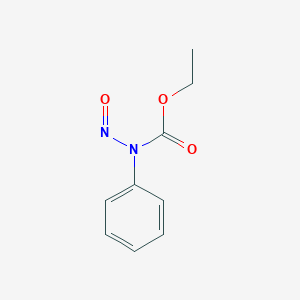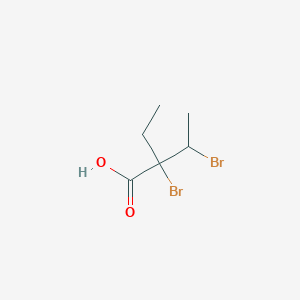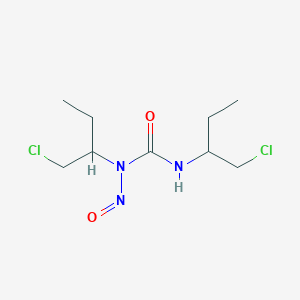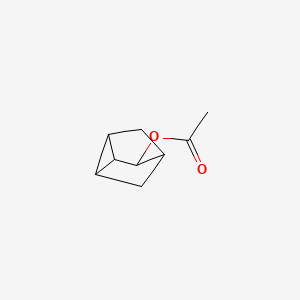
3-Acetoxynortricyclene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxynortricyclene is an organic compound that belongs to the class of tricyclic compounds It is characterized by its unique structure, which includes three interconnected cyclohexane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxynortricyclene typically involves the reduction of 3-acetoxynorborn-5-en-2-ylmercury chloride or 5-acetoxy-3-nortricyclylmercury chloride using sodium borohydride in tetrahydrofuran. This reaction yields a mixture of acetates, including 2-exo-acetoxynorborn-5-ene, 7-anti-acetoxynorborn-2-ene, and this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of metal catalysts and controlled reaction conditions are crucial for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Acetoxynortricyclene undergoes various chemical reactions, including hydrogenolysis, reduction, and rearrangement reactions. For instance, hydrogenolysis of this compound over metal catalysts results in the formation of acetoxynorbornanes, with 7-acetoxynorbornane being the predominant product .
Common Reagents and Conditions:
Hydrogenolysis: Metal catalysts such as palladium or platinum are commonly used.
Reduction: Sodium borohydride in tetrahydrofuran is a typical reagent.
Rearrangement: Tributyltin hydride or triphenyltin hydride in methanol can induce rearrangement reactions.
Major Products: The major products formed from these reactions include various acetoxynorbornanes and acetoxynorbornene derivatives .
Aplicaciones Científicas De Investigación
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 3-Acetoxynortricyclene in chemical reactions involves the interaction of its tricyclic structure with various reagents. For example, during hydrogenolysis, the compound undergoes cleavage of carbon-carbon bonds, leading to the formation of different acetoxynorbornane isomers . The stereochemistry of these reactions is influenced by the specific catalysts and conditions used.
Comparación Con Compuestos Similares
- 3-Acetoxynorborn-5-en-2-ylmercury chloride
- 5-Acetoxy-3-nortricyclylmercury chloride
- 7-Acetoxy-2-bromonorborn-5-ene
Comparison: 3-Acetoxynortricyclene is unique due to its tricyclic structure, which distinguishes it from other similar compounds that may have different ring configurations or substituents. Its reactivity and the types of products formed during chemical reactions also set it apart from other acetoxy-substituted norbornanes and norbornenes .
Propiedades
Número CAS |
6555-48-2 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-tricyclo[2.2.1.02,6]heptanyl acetate |
InChI |
InChI=1S/C9H12O2/c1-4(10)11-9-5-2-6-7(3-5)8(6)9/h5-9H,2-3H2,1H3 |
Clave InChI |
MIEOKFNJNHVJND-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C2CC3C1C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


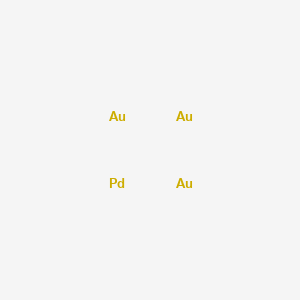
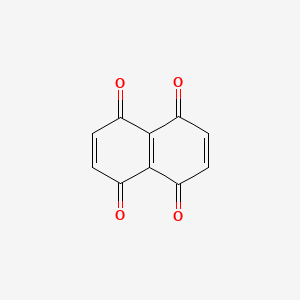



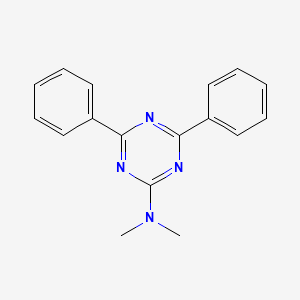

![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
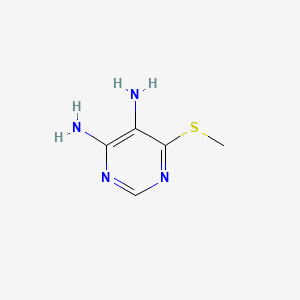
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
